molecular formula C12H11NO3S B2793211 2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid CAS No. 75595-27-6

2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid

Cat. No.: B2793211
CAS No.: 75595-27-6
M. Wt: 249.28
InChI Key: FBQCDKHUMNCMBT-UHFFFAOYSA-N
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Description

2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid is a small organic molecule characterized by a 1,3-oxazole core substituted at position 2 with a phenyl group and at position 4 with a methylsulfanyl acetic acid side chain. Its molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol (CAS: 75595-27-6) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-11(15)8-17-7-10-6-16-12(13-10)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQCDKHUMNCMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid typically involves the reaction of 2-phenyl-1,3-oxazole with a sulfanylacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl or oxazole rings .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic effects. Research indicates that derivatives of oxazoles exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxazole derivatives can possess antimicrobial properties. The presence of the sulfanyl group may enhance this activity through increased interaction with microbial membranes.
  • Anti-inflammatory Effects : Some compounds in the oxazole family have demonstrated anti-inflammatory properties, making them candidates for the treatment of inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that certain oxazole derivatives can inhibit tumor growth. The unique structure of 2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid may contribute to this effect by interfering with cancer cell proliferation pathways.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its applications include:

  • Synthesis of Sulfide Compounds : The sulfanyl group allows for the formation of various sulfide derivatives, which are valuable in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The compound can undergo several functionalization reactions, enabling the introduction of diverse functional groups that can tailor the properties of the resulting molecules.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with specific mechanical and thermal properties.
  • Nanomaterials : Research is ongoing into using this compound as a precursor for nanomaterials that exhibit unique electronic or optical properties.

Data Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntimicrobial, Anti-inflammatory, AnticancerExhibits potential in inhibiting microbial growth and tumor proliferation .
Organic SynthesisBuilding block for sulfide compoundsVersatile in functionalization reactions .
Materials SciencePolymer synthesis, NanomaterialsPotential for novel polymers and nanostructures .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Polymer Development

Research conducted at a leading university explored the use of this compound in developing new polymeric materials with enhanced thermal stability and mechanical strength. The study reported successful incorporation into polymer matrices, resulting in materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Oxazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity
2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid C₁₂H₁₁NO₃S 249.29 Phenyl (position 2), sulfanyl acetic acid Not explicitly reported
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid C₁₃H₁₂ClNO₃S 297.75 3-Chlorophenyl (position 2), methyl (position 5), sulfanyl acetic acid No bioactivity data available
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) C₂₂H₂₃N₃O₂S ~393.50* 4-Ethylphenyl (position 2), methyl (position 5), sulfanyl acetamide Inhibits Wnt/β-catenin signaling; reduces cytokine production in macrophages

Substituent Effects on Properties and Bioactivity

Electronic and Steric Modifications

  • The additional methyl group at position 5 of the oxazole may increase steric bulk, affecting binding pocket accessibility .
  • iCRT3 : The 4-ethylphenyl substituent enhances lipophilicity, likely improving membrane permeability. Replacement of the carboxylic acid with an acetamide group reduces polarity, favoring passive diffusion across cellular membranes. The phenethylamine side chain may engage in π-π stacking or hydrophobic interactions with target proteins .

Functional Group Impact

  • Carboxylic Acid vs. Acetamide : The carboxylic acid in the parent compound is ionized at physiological pH, limiting blood-brain barrier penetration but favoring solubility in aqueous environments. In contrast, iCRT3’s acetamide group remains neutral, enhancing cell permeability and oral bioavailability .

Discussion of Structural-Activity Relationships (SAR)

Phenyl Ring Substitutions :

  • Electron-withdrawing groups (e.g., chloro) may enhance binding affinity to hydrophobic pockets or enzymatic active sites.
  • Bulky substituents (e.g., ethyl) improve lipophilicity but could hinder target engagement if steric clashes occur.

Oxazole Methylation :

  • Methyl groups at position 5 (as in the chlorinated analog and iCRT3) may stabilize the oxazole ring conformation, influencing scaffold rigidity and interaction with biological targets.

Sulfanyl Linkage :

  • The thioether bridge in all compounds may participate in disulfide bond formation or act as a metabolic liability due to susceptibility to oxidation.

Biological Activity

2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid is a compound with the molecular formula C12_{12}H11_{11}NO3_3S and a molecular weight of 249.29 g/mol. This compound belongs to a class of organic molecules that have garnered attention for their potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound's structure features a phenyl ring, an oxazole moiety, and a sulfanyl acetic acid functional group, which may contribute to its biological activity. The chemical structure can be represented as follows:

PropertyValue
Chemical Formula C12_{12}H11_{11}NO3_3S
Molecular Weight 249.29 g/mol
IUPAC Name This compound
PubChem CID 13687068

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

  • Anti-inflammatory Activity : Compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also possess anti-inflammatory properties that could be beneficial in treating conditions like asthma and other inflammatory diseases .
  • Antitumor Activity : Preliminary studies have indicated that derivatives of oxazole compounds can selectively inhibit tumor cell proliferation without affecting normal cells. This selectivity is crucial for developing cancer therapies with fewer side effects .
  • Neuroprotective Effects : The compound's potential neuroprotective activity may stem from its ability to modulate oxidative stress pathways and enhance mitochondrial function in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes, which play a critical role in regulating intracellular signaling pathways involving cyclic AMP (cAMP). This inhibition can lead to reduced inflammation and improved airway function in models of asthma .
  • Cytokine Modulation : By inhibiting the release of pro-inflammatory cytokines, the compound could help mitigate chronic inflammatory responses .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Inflammatory Models : A study demonstrated that an oxazole derivative significantly reduced airway hyperresponsiveness and eosinophilia in guinea pig models of asthma. The mechanism was linked to the inhibition of TNF formation and modulation of inflammatory mediators .
  • Anticancer Activity : Research involving similar oxazole-based compounds showed selective cytotoxicity against breast cancer cell lines (MDA-MB-231), indicating potential for therapeutic use in oncology .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxazole formationPhenylglyoxal, NH₄OAc, 110°C, 6h70–7590%
Thioether couplingMercaptoacetic acid, K₂CO₃, DMF, 80°C, 12h60–6585%

Advanced: How can computational methods (e.g., DFT) predict the reactivity of the sulfanyl-acetic acid moiety in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can model the electronic and steric effects influencing reactivity:

  • Electrophilicity : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxazole and sulfur atoms .
  • Transition state analysis : Simulate reaction pathways for thioether bond cleavage or oxidation, using software like Gaussian or ORCA .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to assess how polar solvents stabilize intermediates .
    Experimental validation via kinetic studies (e.g., monitoring oxidation rates with H₂O₂) is recommended to confirm computational predictions .

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify oxazole protons (δ 8.1–8.3 ppm) and methylsulfanyl peaks (δ 2.5–3.0 ppm) .
    • FT-IR : Detect C=O stretching (1700–1720 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
  • Purity assessment :
    • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
    • X-ray crystallography : For absolute configuration determination (e.g., monoclinic P2₁/c space group) .

Advanced: What mechanisms underlie this compound’s potential as an enzyme inhibitor (e.g., COX-2 or kinase targets)?

Methodological Answer:
The oxazole and sulfanyl groups enable dual binding modes:

  • Oxazole-phenyl motif : Mimics aromatic residues in enzyme active sites (e.g., COX-2’s hydrophobic pocket) .
  • Sulfanyl-acetic acid : Chelates metal ions (e.g., Mg²⁺ in kinases) or forms hydrogen bonds with catalytic residues .
    Experimental validation :
  • Enzyme assays : Measure IC₅₀ values using fluorescence-based kits (e.g., Kinase-Glo® for ATPase activity) .
  • Docking studies : Use AutoDock Vina to predict binding poses relative to co-crystallized inhibitors .

Advanced: How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:
Contradictions often arise from:

  • Purity variability : Ensure ≥95% purity via HPLC and mass spectrometry .
  • Assay conditions : Standardize buffer pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%) .
  • Cellular context : Compare activity in cell-free vs. cell-based assays (e.g., HeLa vs. HEK293 cells) .
    Table 2: Case Study – IC₅₀ Variability in Kinase Inhibition
StudyCell LineIC₅₀ (µM)Purity (%)Assay Buffer
AHeLa2.190Tris-HCl, pH 7.4
BHEK2935.898PBS, pH 7.2

Recommendation : Replicate experiments under harmonized conditions and use orthogonal assays (e.g., SPR for binding affinity) .

Basic: What strategies mitigate degradation of the sulfanyl-acetic acid group during storage?

Methodological Answer:

  • Storage conditions : Lyophilize and store at –20°C under argon to prevent oxidation .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) in DMSO stock solutions .
  • Monitoring : Regular HPLC analysis to track degradation products (e.g., sulfoxide formation) .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway tracing of this compound?

Methodological Answer:

  • Synthesis of labeled analogs : Incorporate ¹³C at the acetic acid carbonyl or ²H on the phenyl ring via deuterated precursors .
  • Mass spectrometry imaging : Track metabolite distribution in tissues using MALDI-TOF .
  • Kinetic isotope effects : Compare turnover rates in enzymatic assays to identify rate-limiting steps .

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